Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 2416233-73-1
VCID: VC5406298
InChI: InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)15-8-5-14-16-6-7(12)4-13-9(8)16/h4-6H,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1=C2N=CC(=CN2N=C1)Br
Molecular Formula: C11H13BrN4O2
Molecular Weight: 313.155

Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate

CAS No.: 2416233-73-1

Cat. No.: VC5406298

Molecular Formula: C11H13BrN4O2

Molecular Weight: 313.155

* For research use only. Not for human or veterinary use.

Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate - 2416233-73-1

Specification

CAS No. 2416233-73-1
Molecular Formula C11H13BrN4O2
Molecular Weight 313.155
IUPAC Name tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate
Standard InChI InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)15-8-5-14-16-6-7(12)4-13-9(8)16/h4-6H,1-3H3,(H,15,17)
Standard InChI Key ULNWGKNVXZTHKO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C2N=CC(=CN2N=C1)Br

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate, reflects its intricate architecture. Key identifiers include:

PropertyValue
CAS No.2416233-73-1
Molecular FormulaC11H13BrN4O2\text{C}_{11}\text{H}_{13}\text{BrN}_4\text{O}_2
Molecular Weight313.155 g/mol
SMILES NotationCC(C)(C)OC(=O)NC1=C2N=CC(=CN2N=C1)Br
InChI KeyULNWGKNVXZTHKO-UHFFFAOYSA-N
PubChem CID146154994

The pyrazolo[1,5-a]pyrimidine core consists of a fused bicyclic system with nitrogen atoms at positions 1, 2, 5, and 7. The bromine atom at position 6 enhances reactivity for cross-coupling reactions, while the BOC group at position 3 serves as a protective moiety for amines, enabling selective functionalization in multi-step syntheses . X-ray crystallography of analogous compounds reveals planar geometries that facilitate interactions with biological targets such as kinase ATP-binding pockets .

Synthesis and Manufacturing

Macrocyclization Strategies

Research on pyrazolo[1,5-a]pyrimidine derivatives highlights macrocyclization as a strategy to enhance binding affinity and selectivity. For example, Mitsunobu reactions have been employed to generate macrocyclic inhibitors of casein kinase 2 (CK2), though tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate itself is typically utilized as an acyclic intermediate .

Applications in Pharmaceutical Research

PROTACs and Targeted Protein Degradation

The BOC-protected amine in tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate can be deprotected to generate free amines for conjugation to E3 ligase ligands, facilitating the synthesis of proteolysis-targeting chimeras (PROTACs). This application remains exploratory but aligns with trends in targeted protein degradation therapeutics.

Physical and Chemical Properties

PropertyValue
AppearanceWhite to off-white powder
SolubilityNot publicly available
Storage TemperatureRoom temperature (20–25°C)
StabilityStable under inert atmosphere

Solubility data in common solvents (e.g., DMSO, ethanol) are absent from public databases, necessitating empirical determination for specific applications . The compound’s stability under ambient conditions suggests compatibility with standard laboratory handling protocols.

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